
2,2'-Sulfanediylbis(4-pentylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(4-pentylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a sulfur atom and each phenolic group further substituted with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(4-pentylphenol) typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-pentylphenol with sulfur dichloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of 2,2’-Sulfanediylbis(4-pentylphenol) can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Sulfanediylbis(4-pentylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester derivatives.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(4-pentylphenol) has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and enhances the material properties.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfanediylbis(4-pentylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, making the compound an effective antioxidant. The sulfur atom in the molecule can form strong bonds with metal ions, which can be exploited in chelation therapy. Additionally, the compound can interact with cellular enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2’-Sulfanediylbis(4,6-dichlorophenol): This compound has similar structural features but with chlorine substituents on the phenolic rings.
2,2’-Sulfanediylbis(4-methylphenol): Similar structure with methyl groups instead of pentyl chains.
Uniqueness: 2,2’-Sulfanediylbis(4-pentylphenol) is unique due to the presence of the pentyl chains, which impart hydrophobic properties to the molecule. This makes it more suitable for applications in non-polar environments compared to its analogs with shorter or more polar substituents.
Propriétés
Numéro CAS |
92681-28-2 |
|---|---|
Formule moléculaire |
C22H30O2S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-pentylphenyl)sulfanyl-4-pentylphenol |
InChI |
InChI=1S/C22H30O2S/c1-3-5-7-9-17-11-13-19(23)21(15-17)25-22-16-18(10-8-6-4-2)12-14-20(22)24/h11-16,23-24H,3-10H2,1-2H3 |
Clé InChI |
MZQCLOKFXHULJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
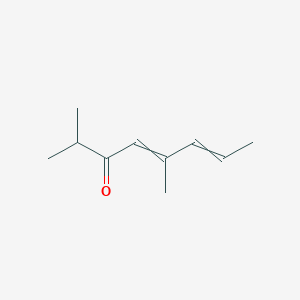
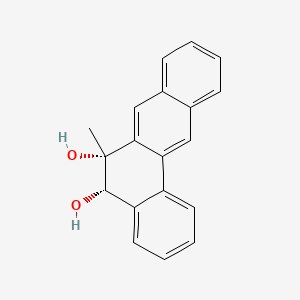
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
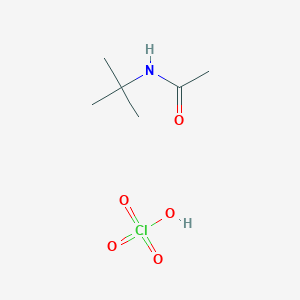
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
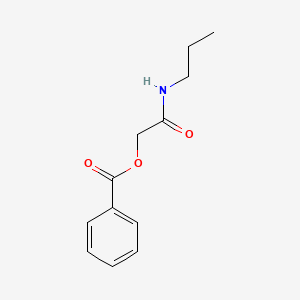
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
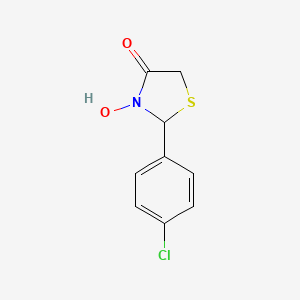

![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
